5-Bromo-8-propoxyisoquinoline
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Overview
Description
5-Bromo-8-propoxyisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. The presence of a bromine atom at the 5-position and a propoxy group at the 8-position of the isoquinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-propoxyisoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the direct bromination of isoquinoline using bromine in the presence of a catalyst such as aluminum chloride. This method can yield 5-bromoisoquinoline, which can then be further reacted with propyl alcohol to introduce the propoxy group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-propoxyisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-8-propoxyisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a building block in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Bromo-8-propoxyisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the propoxy group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: Lacks the propoxy group at the 8-position.
8-Propoxyisoquinoline: Lacks the bromine atom at the 5-position.
5,7-Dibromo-8-hydroxyquinoline: Contains two bromine atoms and a hydroxy group instead of a propoxy group
Uniqueness
5-Bromo-8-propoxyisoquinoline is unique due to the combination of the bromine atom at the 5-position and the propoxy group at the 8-position. This specific substitution pattern can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
820238-29-7 |
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Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
5-bromo-8-propoxyisoquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-15-12-4-3-11(13)9-5-6-14-8-10(9)12/h3-6,8H,2,7H2,1H3 |
InChI Key |
NYWLDJUGFSYQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C=NC=CC2=C(C=C1)Br |
Origin of Product |
United States |
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